4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine

BTK inhibition Kinase inhibitor Scaffold comparison

4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (CAS 50432-65-0) is a heterocyclic building block belonging to the imidazo[4,5-c]pyridine family — a class recognized as deaza analogs of purines with broad utility in medicinal chemistry. The molecule features a chloro substituent at the 4-position and a methyl group at the 2-position on the fused imidazole-pyridine core (C₇H₆ClN₃, MW 167.59 g/mol, XLogP3-AA = 1.8).

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 50432-65-0
Cat. No. B3042107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
CAS50432-65-0
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=CN=C2Cl
InChIInChI=1S/C7H6ClN3/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H,10,11)
InChIKeyUPGNHJHVMWBHIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (CAS 50432-65-0): A Privileged Scaffold for Kinase and PAF Antagonist Drug Discovery


4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine (CAS 50432-65-0) is a heterocyclic building block belonging to the imidazo[4,5-c]pyridine family — a class recognized as deaza analogs of purines with broad utility in medicinal chemistry [1]. The molecule features a chloro substituent at the 4-position and a methyl group at the 2-position on the fused imidazole-pyridine core (C₇H₆ClN₃, MW 167.59 g/mol, XLogP3-AA = 1.8) [2]. This substitution pattern distinguishes it from closely related analogs and enables its use as a versatile intermediate in the synthesis of kinase inhibitors, PAF antagonists, and antiviral agents [3][4].

Regioisomer and Substituent Dependence: Why 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine Cannot Be Simply Replaced


Imidazopyridine isomers are not interchangeable. The nitrogen position in the fused ring system dictates target selectivity — for example, the imidazo[4,5-c]pyridine scaffold demonstrates significantly higher BTK inhibitory activity than its imidazo[4,5-b]pyridine isomer [1]. Similarly, JAK family kinase selectivity profiles diverge markedly between the two scaffolds [2]. Within the [4,5-c] series, the 4-chloro substituent provides a critical handle for cross-coupling diversification, while the 2-methyl group contributes to pharmacophoric recognition (e.g., essential for PAF antagonism) [3]. Substituting either the regiochemistry or the substitution pattern risks loss of potency, selectivity, or synthetic tractability. The quantitative evidence below establishes exactly where 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine provides measurable differentiation versus its closest analogs.

4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine: Quantified Differentiation Evidence Against Closest Analogs


Imidazo[4,5-c]pyridine Core Confers Superior BTK Inhibition vs. Imidazo[4,5-b]pyridine

In a systematic SAR study, trisubstituted imidazo[4,5-c]pyridines designed as BTK inhibitors exhibited significantly higher activity against BTK compared to their imidazo[4,5-b]pyridine isomers [1]. This finding contradicts initial expectations based on prior literature precedents. The study reports that the [4,5-c] scaffold provided superior BTK inhibition with a remarkably high tolerance for C6 substituent variation (both hydrophobic and hydrophilic), enabling broader SAR exploration, while the [4,5-b] isomer consistently underperformed. Preliminary cellular experiments confirmed selective BTK targeting in Burkitt lymphoma and mantle cell lymphoma cell lines [1].

BTK inhibition Kinase inhibitor Scaffold comparison

Divergent JAK Family Selectivity: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Scaffolds

A selectivity comparison between 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds against the four JAK family members (JAK1, JAK2, JAK3, TYK2) revealed fundamentally different selectivity fingerprints [1]. IC₅₀ values were obtained from fluorescence-based biochemical assays using recombinant catalytic domains. The [4,5-c] scaffold displayed a distinct selectivity ratio for JAK1/TYK2 versus JAK2/JAK3, whereas the [4,5-b] scaffold showed a different selectivity pattern. Matched pair analysis of compounds 10 and 11 confirmed that the selectivity divergence is scaffold-intrinsic rather than substituent-driven [1].

JAK selectivity Kinase profiling Scaffold comparison

Physicochemical Differentiation: Lipophilicity and PSA Comparison Against Dechloro and Demethyl Analogs

Computed physicochemical properties reveal measurable differentiation between 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine and its closest structural analogs. The target compound has an XLogP3-AA of 1.8 [1], compared to 1.27 for 2-methylimidazo[4,5-c]pyridine (lacking 4-Cl) and 1.61 for 4-chloroimidazo[4,5-c]pyridine (lacking 2-Me) . The topological polar surface area (TPSA) is 41.6 Ų for the target [1], versus 41.57 Ų for both analogs . The hydrogen bond donor count is 1 for all three compounds, while the hydrogen bond acceptor count is 2 for the target and 2-methyl analog, but 1? for the 4-chloro analog (depending on tautomeric form). The higher LogP of the target compound (ΔLogP = +0.53 vs. 2-methyl analog) reflects the combined lipophilic contribution of both the chloro and methyl substituents.

Physicochemical properties LogP Polar surface area

2-Methylimidazo[4,5-c]pyridine Core is Essential for PAF Antagonist Activity

Patent GB2264115A explicitly teaches that the 1H-2-methylimidazo[4,5-c]pyridinyl group is an important requirement for PAF antagonist activity, and that replacement of this heterocyclic core with other sp² nitrogen heterocycles is expected to yield compounds that retain some activity but with significantly altered potency profiles [1]. The 2-methyl substituent on the imidazo[4,5-c]pyridine core is critical for optimal PAF receptor binding. Derivatives built on this scaffold, such as UR-12670 (compound 19), achieved an in vitro IC₅₀ of 0.0076 μM in a PAF-induced platelet aggregation assay and an in vivo ID₅₀ of 0.0086 mg/kg in a PAF-induced hypotension model [2]. 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine retains the essential 2-methyl pharmacophore while providing the 4-chloro handle for further derivatization to optimize potency, selectivity, and pharmacokinetics.

PAF antagonist Platelet-activating factor Pharmacophore requirement

4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine: High-Impact Application Scenarios for Research and Industrial Procurement


BTK Inhibitor Lead Optimization and Ibrutinib-Resistance Programs

The imidazo[4,5-c]pyridine scaffold provides significantly higher BTK inhibitory activity than the [4,5-b] isomer [1]. Medicinal chemistry teams developing next-generation BTK inhibitors for ibrutinib-resistant B-cell malignancies should prioritize the [4,5-c] core. 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine serves as an ideal starting building block: the C4 chloro group enables diverse functionalization via Pd-catalyzed cross-coupling, while the C6 position tolerates both hydrophobic and hydrophilic substituents for ADME optimization [1]. Cellular validation in Burkitt lymphoma and mantle cell lymphoma models confirms on-target BTK engagement [1].

JAK Isoform-Selective Inhibitor Design for Autoimmune Diseases

The divergent JAK selectivity profiles of imidazo[4,5-c]pyridine versus imidazo[4,5-b]pyridine scaffolds [2] make scaffold choice critical for safety-driven JAK inhibitor programs. 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine provides the [4,5-c] core with a versatile C4 chloro handle for introducing substituents that fine-tune isoform selectivity. Procurement of the correct scaffold at the outset avoids costly late-stage scaffold-hopping when selectivity issues emerge.

PAF Antagonist Development for Inflammatory and Allergic Diseases

The 2-methylimidazo[4,5-c]pyridine pharmacophore is essential for PAF antagonist activity [3]. 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine uniquely combines this essential 2-methyl group with a 4-chloro functionalization point, enabling SAR exploration around the privileged core without disrupting the pharmacophoric methyl. Optimized derivatives have shown picomolar in vivo potency (ID₅₀ = 0.0008 mg/kg iv in PAF-induced mortality models) [4], validating the scaffold's translational potential.

Physicochemical Property Tuning for Oral Bioavailability Optimization

With a measured XLogP of 1.8 — significantly higher than its 2-methyl analog (1.27) and the 4-chloro analog (1.61) — 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine occupies a favorable lipophilicity window for oral absorption [5]. Its TPSA of 41.6 Ų, single H-bond donor, and two H-bond acceptors comply with Lipinski's rule of five [5]. This balanced profile makes it a preferred starting point for fragment-based drug discovery (FBDD) and lead generation campaigns where passive permeability is a critical parameter.

Quote Request

Request a Quote for 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.